molecular formula C18H17N4O3S- B10867650 2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10867650
M. Wt: 369.4 g/mol
InChI Key: BRLZFZVLZCUZOW-UHFFFAOYSA-M
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Description

2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate is a complex organic compound that features a benzothiazole moiety fused with a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate can be achieved through multiple synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic strategies include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate stands out due to its unique combination of structural features, which confer enhanced biological activity and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry make it a valuable compound for further research and development .

Properties

Molecular Formula

C18H17N4O3S-

Molecular Weight

369.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-ethyl-5-(2-methoxyethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C18H18N4O3S/c1-3-13-16-12(10-15(23)21(13)8-9-25-2)20-22(17(16)24)18-19-11-6-4-5-7-14(11)26-18/h4-7,10,23H,3,8-9H2,1-2H3/p-1

InChI Key

BRLZFZVLZCUZOW-UHFFFAOYSA-M

Canonical SMILES

CCC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCOC)[O-]

Origin of Product

United States

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